molecular formula C18H23F2N7 B10887138 4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylpyrimidin-2-amine

4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylpyrimidin-2-amine

Cat. No.: B10887138
M. Wt: 375.4 g/mol
InChI Key: XWLYZBQSYVYNHH-UHFFFAOYSA-N
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Description

N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYLAMINE is a complex organic compound characterized by its unique structure, which includes difluoromethyl, ethyl, and pyrazolyl groups attached to a pyrimidinyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYLAMINE typically involves multiple steps, including the formation of the pyrimidinyl core, the introduction of the difluoromethyl group, and the attachment of the pyrazolyl groups. Common synthetic routes may involve nucleophilic aromatic substitution, Buchwald-Hartwig arylamination, and other organic reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYLAMINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl-pyrimidinyl oxides, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYLAMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYLAMINE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: A compound with a similar pyrazolyl and pyridinyl structure.

    3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Contains a difluoromethyl group and a pyrazole ring, similar to the target compound.

Uniqueness

N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYLAMINE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H23F2N7

Molecular Weight

375.4 g/mol

IUPAC Name

4-(difluoromethyl)-6-(1-ethyl-5-methylpyrazol-4-yl)-N-[(1-ethylpyrazol-3-yl)methyl]-N-methylpyrimidin-2-amine

InChI

InChI=1S/C18H23F2N7/c1-5-26-8-7-13(24-26)11-25(4)18-22-15(9-16(23-18)17(19)20)14-10-21-27(6-2)12(14)3/h7-10,17H,5-6,11H2,1-4H3

InChI Key

XWLYZBQSYVYNHH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CN(C)C2=NC(=CC(=N2)C(F)F)C3=C(N(N=C3)CC)C

Origin of Product

United States

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